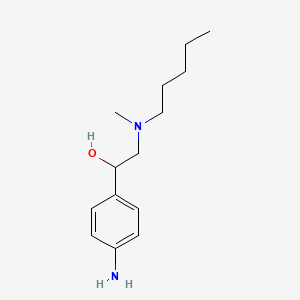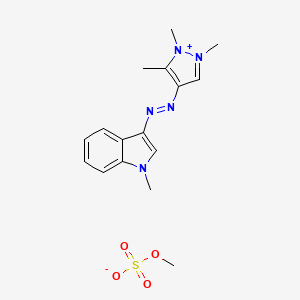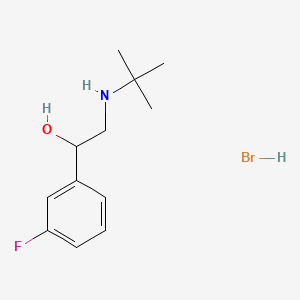
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide typically involves the reaction of 3-fluorobenzaldehyde with tert-butylamine, followed by reduction and subsequent bromination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines .
科学的研究の応用
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide has several applications in scientific research:
作用機序
The mechanism of action of 2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes .
類似化合物との比較
Similar Compounds
2-tert-Butylaminoethanol: This compound has a similar structure but lacks the fluorophenyl group.
3-Fluorophenylethanol: Similar but lacks the tert-butylamino group.
Uniqueness
2-tert-Butylamino-1-(3-fluorophenyl)ethanol hydrobromide is unique due to the presence of both the tert-butylamino and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds .
特性
CAS番号 |
582-40-1 |
|---|---|
分子式 |
C12H19BrFNO |
分子量 |
292.19 g/mol |
IUPAC名 |
2-(tert-butylamino)-1-(3-fluorophenyl)ethanol;hydrobromide |
InChI |
InChI=1S/C12H18FNO.BrH/c1-12(2,3)14-8-11(15)9-5-4-6-10(13)7-9;/h4-7,11,14-15H,8H2,1-3H3;1H |
InChIキー |
OXZRPXMOSXXAFN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)F)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



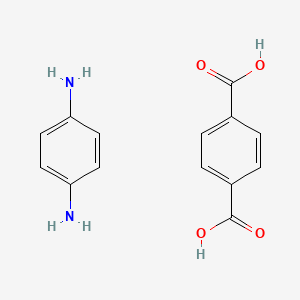

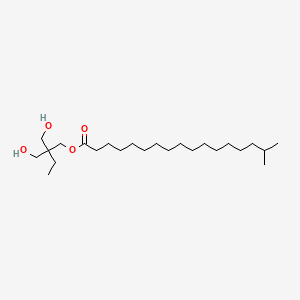
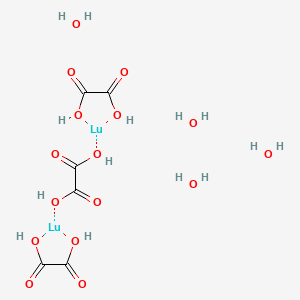

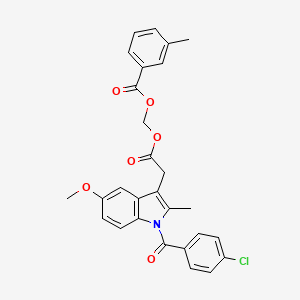
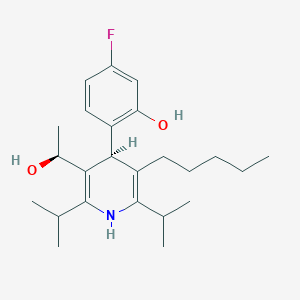
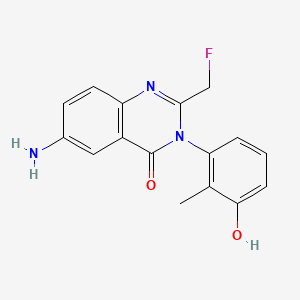

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)
